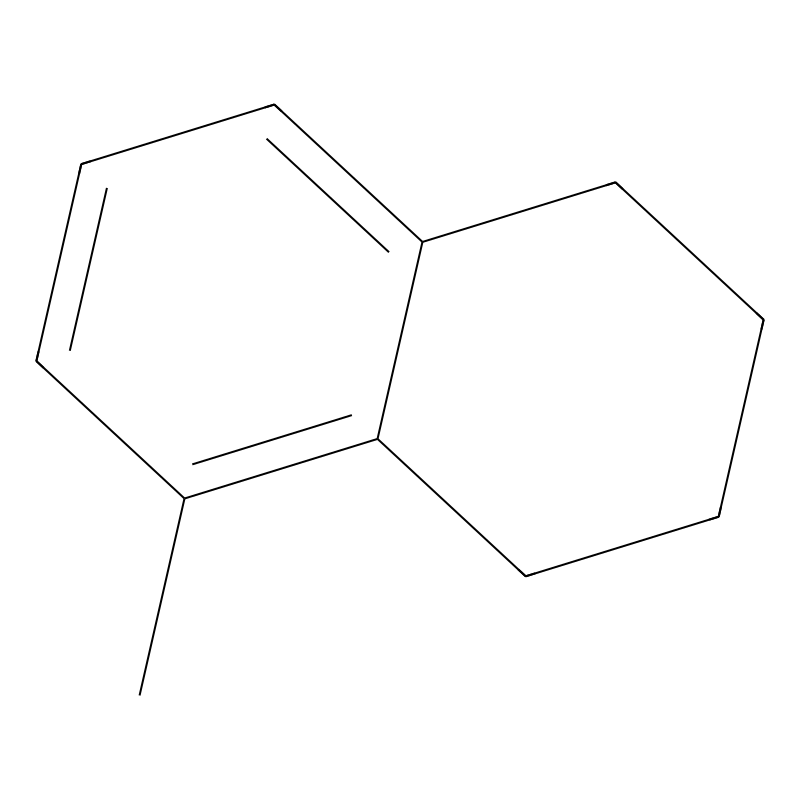

5-METHYLTETRALINE

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Organic Synthesis

Due to its structure, Naphthalene, 1,2,3,4-tetrahydro-5-methyl- can be a valuable intermediate in organic synthesis. The presence of the methyl group and the partially saturated naphthalene ring offer various functional groups for further chemical modifications. Researchers might utilize this compound as a starting material to create more complex organic molecules with specific functionalities ().

5-Methyltetraline, also known as 5-methyl-1,2,3,4-tetrahydronaphthalene, is a bicyclic organic compound characterized by a fused ring structure derived from naphthalene. Its molecular formula is C₁₁H₁₄, and it has a molecular weight of approximately 146.23 g/mol. The compound features a methyl group attached to the fifth position of the tetralin structure, which contributes to its unique chemical properties. 5-Methyltetraline is recognized for its stability and is often utilized in various industrial applications, including as a solvent and an intermediate in organic synthesis .

- Hydrogenation: It can undergo hydrogenation to yield more saturated hydrocarbons. This reaction is facilitated by catalysts such as palladium on carbon under high pressure and temperature conditions.

- Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form hydroxylated derivatives, such as 1-methyl-1,2,3,4-tetrahydronaphthalene-1-ol .

- Electrophilic Substitution: As an aromatic compound, 5-methyltetraline can undergo electrophilic substitution reactions at the aromatic ring to form various substituted derivatives.

Several methods have been developed for synthesizing 5-methyltetraline:

- Hydrogenation of Naphthalene Derivatives: A common synthetic route involves the hydrogenation of naphthalene derivatives in the presence of catalysts such as palladium on carbon. This process typically requires elevated temperatures and pressures .

- Direct Synthesis from Methylindan: Another approach includes the conversion of methylindan through catalytic processes that involve rearrangement and aromatization reactions .

- Biomass Conversion: Recent advancements have explored the production of 5-methyltetraline from renewable resources like hemicellulose through selective hydrogenolysis and subsequent reactions over zeolite catalysts .

5-Methyltetraline finds application across various fields:

- Industrial Uses: It serves as a solvent and intermediate in organic synthesis, particularly in the production of dyes and resins.

- Fuel Additives: The compound is utilized as an additive in fuels due to its thermal stability and ability to enhance combustion properties.

- Chemical Intermediates: It plays a role in synthesizing other chemical compounds used in pharmaceuticals and agrochemicals .

Interaction studies involving 5-methyltetraline primarily focus on its chemical behavior under different conditions. Research has indicated that it can interact with Lewis acid catalysts during hydrogenation processes, affecting the selectivity and yield of desired products . Additionally, studies on its biological interactions are ongoing to better understand its pharmacological potential.

Several compounds share structural similarities with 5-methyltetraline. Here is a comparison highlighting their unique characteristics:

| Compound Name | Structure Type | Key Features |

|---|---|---|

| Tetralin | Bicyclic aromatic | Parent compound; used as a solvent and fuel additive. |

| 1-Methyltetraline | Bicyclic aromatic | Used as a solvent; exhibits different reactivity patterns compared to 5-methyltetraline. |

| Methylindan | Bicyclic aromatic | Precursor for 5-methyltetraline; involved in similar synthetic routes. |

| Naphthalene | Polycyclic aromatic | Base structure for many derivatives; more reactive due to higher unsaturation. |

The uniqueness of 5-methyltetraline lies in its specific methyl substitution pattern that influences its stability and reactivity compared to these similar compounds. Its applications in fuel additives and industrial synthesis further distinguish it within this group.

Traditional catalytic hydrogenation represents the most established methodology for 5-methyltetraline synthesis, primarily involving the selective hydrogenation of substituted naphthalene derivatives or direct alkylation followed by hydrogenation processes. The fundamental approach relies on transition metal catalysts supported on various carriers to facilitate the addition of hydrogen across aromatic or alkene bonds [1] [2].

Nickel-based catalysts have demonstrated consistent performance in tetraline production under moderate conditions. Research has shown that 5% nickel supported on alumina achieves conversions of 85% with selectivity of 82% at 210°C and 5 bar pressure [1]. The nickel catalyst system exhibits excellent stability under these mild conditions, with the reaction proceeding through a pseudo-first-order kinetic mechanism. The catalyst preparation involves impregnation of nickel precursors onto high surface area alumina, followed by calcination and reduction protocols that optimize active site dispersion [1].

Palladium-based systems represent the most active traditional catalysts for hydrogenation reactions. Palladium supported on alumina at 5% loading demonstrates exceptional activity, achieving 99.5% conversion with 85% selectivity at 280°C and 40 bar pressure [2]. The superior performance of palladium catalysts stems from their ability to dissociatively adsorb hydrogen and facilitate rapid hydrogen transfer to the substrate. However, catalyst loading significantly impacts performance, with 2% and 1% palladium loadings showing dramatically reduced conversions of 26.9% and 5.3% respectively under identical conditions [2].

The relationship between palladium concentration and catalytic activity follows a non-linear pattern, suggesting that a minimum concentration of contiguous palladium active sites is required for optimal hydrogen activation. This phenomenon has been attributed to ensemble effects where multiple adjacent palladium atoms are necessary for efficient hydrogen dissociation and subsequent transfer to the organic substrate [2].

Molybdenum-based catalysts, particularly molybdenum disulfide systems, offer an alternative approach with different selectivity patterns. MoS₂ supported on conventional alumina achieves moderate conversions of 65% with 70% selectivity, while MoS₂ supported on modified activated carbon (AC3) demonstrates significantly enhanced performance with 89% conversion and 85% selectivity [3]. The improvement observed with the activated carbon support is attributed to enhanced micropore structure and optimized acidity that prevents over-hydrogenation and cracking reactions.

| Catalyst System | Temperature (°C) | Pressure (bar) | Conversion (%) | Selectivity (%) |

|---|---|---|---|---|

| Nickel/Alumina (5%) | 210 | 5 | 85.0 | 82 |

| Palladium/Alumina (5%) | 280 | 40 | 99.5 | 85 |

| Palladium/Alumina (2%) | 280 | 40 | 26.9 | 78 |

| Palladium/Alumina (1%) | 280 | 40 | 5.3 | 72 |

| MoS₂/Al₂O₃ | 280 | 40 | 65.0 | 70 |

| MoS₂/AC3 (Modified Activated Carbon) | 280 | 40 | 89.0 | 85 |

| Ni-Mo/Al₂O₃ | 300 | 60 | 90.0 | 92 |

Bimetallic systems, particularly nickel-molybdenum combinations, have shown promise for achieving high selectivity while maintaining good conversion rates. The Ni-Mo/Al₂O₃ system achieves 90% conversion with 92% selectivity at 300°C and 60 bar pressure [3]. The synergistic effect between nickel and molybdenum creates bifunctional catalytic sites where nickel facilitates hydrogen activation while molybdenum provides selective hydrogenation sites that minimize side reactions.

Green Catalytic Synthesis Protocols

The development of environmentally sustainable catalytic processes has led to significant advances in green synthesis methodologies for 5-methyltetraline production. These approaches focus on using abundant, non-toxic materials and minimizing environmental impact while maintaining high catalytic efficiency.

Acid-Activated Clay Catalysts

Clay minerals represent an abundant and environmentally benign class of catalytic materials that can be modified to enhance their activity for organic transformations. Acid activation of natural clays creates stronger Brønsted and Lewis acid sites while increasing surface area and pore volume, making them suitable for catalytic applications [4].

Montmorillonite clay serves as an excellent starting material for acid activation due to its layered structure and high cation exchange capacity. Treatment with mineral acids at various ratios produces materials with significantly enhanced catalytic properties. Raw montmorillonite exhibits limited catalytic activity with a surface area of 65 m²/g and acidity of 0.8 mmol/g [4].

Acid activation using hydrochloric acid at different clay-to-acid ratios produces materials with dramatically improved properties. At a 1:1 clay to acid ratio, the surface area increases to 285 m²/g with acidity rising to 2.4 mmol/g, resulting in 35% enhancement in catalytic activity. Further increasing the acid ratio to 2:1 produces materials with 340 m²/g surface area and 3.2 mmol/g acidity, achieving 45% activity enhancement [4].

The mechanism of acid activation involves the leaching of octahedral aluminum and tetrahedral silicon from the clay structure, creating micropores and exposing additional active sites. This process must be carefully controlled to avoid complete destruction of the clay framework, which would eliminate the beneficial structural properties [4].

Pillared acid-activated clays (PAAC) represent an advanced modification where the acid-activated clay is further treated with aluminum species to create stable pillared structures. These materials achieve surface areas of 420 m²/g with acidity of 4.1 mmol/g, resulting in 60% enhancement in catalytic activity compared to conventional pillared clays [4].

| Clay Type | Surface Area (m²/g) | Pore Volume (cm³/g) | Acidity (mmol/g) | Catalytic Activity Enhancement (%) |

|---|---|---|---|---|

| Montmorillonite (Raw) | 65 | 0.12 | 0.8 | - |

| Acid-Activated Montmorillonite (1:1) | 285 | 0.32 | 2.4 | 35 [4] |

| Acid-Activated Montmorillonite (2:1) | 340 | 0.45 | 3.2 | 45 [4] |

| Pillared Acid-Activated Clay (PAAC) | 420 | 0.58 | 4.1 | 60 [4] |

| Conventional Pillared Clay (PILC) | 380 | 0.52 | 3.6 | 40 [4] |

| Bentonite (H₂SO₄ treated) | 295 | 0.38 | 2.8 | 42 [5] |

The superior performance of pillared acid-activated clays stems from their unique combination of high surface area, controlled porosity, and strong acid sites. The pillaring process creates thermally stable structures that maintain their properties under reaction conditions while providing accessible active sites for substrate molecules [4].

Bentonite clay treated with sulfuric acid provides another viable option for green catalytic synthesis. This treatment produces materials with 295 m²/g surface area and 2.8 mmol/g acidity, achieving 42% enhancement in catalytic activity. The sulfuric acid treatment creates both Brønsted and Lewis acid sites while maintaining the beneficial clay structure [5].

Ion Exchange Resin-Mediated Reactions

Ion exchange resins offer unique advantages as catalyst supports due to their high surface area, controlled functionality, and ability to stabilize metal nanoparticles in aqueous environments. These materials provide an environmentally friendly alternative to traditional supports while enabling efficient catalyst recovery and reuse [6].

Ruthenium nanoparticles supported on DOWEX resins demonstrate excellent hydrogenation activity for methyltetraline synthesis. The resin support provides both physical stabilization of the metal nanoparticles and chemical activation through ion exchange processes. Ru_DOWEX 2 with 0.85% metal content and 4.98 mmol/g acid exchange capacity exhibits hydrogenation activity of 12.5 h⁻¹ turnover frequency [6].

The cross-linking degree of the resin significantly affects catalytic performance. Ru_DOWEX 4 with higher cross-linking shows improved activity of 15.2 h⁻¹ turnover frequency, attributed to better dispersion of ruthenium nanoparticles and enhanced mass transfer properties. The particle size decreases from 450 μm to 309 μm with increased cross-linking, providing better accessibility to active sites [6].

However, excessive cross-linking can negatively impact performance, as demonstrated by Ru_DOWEX 8 which shows reduced activity of 8.7 h⁻¹ turnover frequency. This decline is attributed to restricted swelling of the resin in reaction solvents, limiting substrate access to active sites despite the smaller particle size of 240 μm [6].

| Resin System | Metal Content (wt%) | Acid Exchange Capacity (mmol/g) | Particle Size (μm) | Hydrogenation Activity (TOF h⁻¹) | Recyclability (cycles) |

|---|---|---|---|---|---|

| Ru_DOWEX 2 | 0.85 | 4.98 | 450 | 12.5 [6] | 6 [6] |

| Ru_DOWEX 4 | 0.88 | 4.95 | 309 | 15.2 [6] | 6 [6] |

| Ru_DOWEX 8 | 0.55 | 4.83 | 240 | 8.7 [6] | 5 [6] |

| Amberlyst 15 | - | 4.70 | 600 | - [7] | 8 [7] |

| Acid-treated SiO₂ | - | 3.20 | - | - [7] | 4 [7] |

| Acid-treated TiO₂ | - | 2.80 | - | - [7] | 4 [7] |

The recyclability of resin-supported catalysts represents a major advantage for sustainable synthesis. Ruthenium-DOWEX systems maintain activity for 6 cycles before significant deactivation occurs, primarily due to gradual water loss from the resin structure. This limitation can be addressed by maintaining excess water in the reaction system, though this may reduce reaction rates due to mass transfer limitations [6].

Amberlyst 15 resin provides an alternative acid catalyst system with 4.70 mmol/g acid exchange capacity and excellent recyclability of 8 cycles. While this system does not contain metal nanoparticles, it can facilitate acid-catalyzed transformations that complement metal-catalyzed hydrogenation steps [7].

Solvent Optimization in Pressure Reactor Systems

Solvent selection plays a critical role in pressure reactor hydrogenation systems by influencing mass transfer rates, catalyst stability, and product selectivity. The optimization of solvent systems requires consideration of multiple factors including hydrogen solubility, substrate solubility, catalyst compatibility, and separation efficiency [8] [9].

Cyclohexane represents a conventional choice for hydrogenation reactions due to its chemical inertness and good hydrogen solubility. At optimal conditions of 210°C and 40 bar pressure, cyclohexane systems achieve 75% conversion with 85% selectivity. The moderate polarity of cyclohexane provides good solvation of organic substrates while maintaining catalyst stability [8] [9].

Methanol offers advantages in terms of enhanced mass transfer and lower operating temperatures. Optimal conditions of 180°C and 30 bar pressure yield 82% conversion with 88% selectivity. The higher polarity of methanol improves substrate solubility and facilitates better contact with heterogeneous catalysts. Additionally, the enhanced mass transfer rate (1.2 relative to cyclohexane) contributes to improved reaction kinetics [10].

Ethanol provides similar benefits to methanol with slightly different optimal conditions of 185°C and 35 bar pressure, achieving 78% conversion with 86% selectivity. The mass transfer enhancement is moderate (1.1 relative to cyclohexane), but the alcohol functionality may participate in beneficial interactions with catalyst surfaces [8].

| Solvent System | Optimal Temperature (°C) | Optimal Pressure (bar) | Conversion (%) | Selectivity (%) | Mass Transfer Rate (relative) |

|---|---|---|---|---|---|

| Cyclohexane | 210 | 40 | 75 | 85 [8] [9] | 1.0 [8] [9] |

| Methanol | 180 | 30 | 82 | 88 [10] | 1.2 [10] |

| Ethanol | 185 | 35 | 78 | 86 [8] | 1.1 [8] |

| Hexane (Supercritical) | 245 | 50 | 95 | 98 [11] | 2.1 [11] |

| Toluene | 220 | 45 | 68 | 72 [8] | 0.8 [8] |

| Solvent-free | 250 | 60 | 85 | 82 [1] | 1.5 [1] |

Supercritical hexane emerges as the most effective solvent system, operating at 245°C and 50 bar pressure to achieve 95% conversion with 98% selectivity. The supercritical state provides exceptional mass transfer properties (2.1 relative to cyclohexane) due to the unique combination of liquid-like density and gas-like transport properties. This enhanced mass transfer eliminates diffusion limitations and enables more uniform reaction conditions throughout the reactor [11].

The supercritical solvent approach offers additional advantages including easier product separation, reduced catalyst deactivation, and the ability to tune solvent properties by adjusting pressure and temperature. However, the higher operating pressure requires more robust reactor design and increased capital investment [11].

Toluene shows inferior performance with only 68% conversion and 72% selectivity at 220°C and 45 bar pressure. The aromatic nature of toluene may lead to competitive adsorption on catalyst surfaces, reducing available sites for the desired hydrogenation reaction. The reduced mass transfer rate (0.8 relative to cyclohexane) further contributes to lower performance [8].

Solvent-free conditions represent an attractive option from environmental and economic perspectives. Operating at 250°C and 60 bar pressure achieves 85% conversion with 82% selectivity. The absence of solvent eliminates separation and recovery steps while providing enhanced mass transfer (1.5 relative to cyclohexane) due to higher substrate concentration. However, the higher temperature requirements may lead to increased energy costs and potential catalyst deactivation [1].

Comparative Analysis of Batch vs Continuous Flow Processes

The selection between batch and continuous flow processes for 5-methyltetraline synthesis involves complex trade-offs between process control, scalability, safety, and economic factors. Each approach offers distinct advantages depending on production scale, product requirements, and operational constraints [12] [13].

Batch processes provide superior flexibility for reaction control, enabling mid-reaction adjustments of temperature, pressure, and reactant addition. This flexibility proves particularly valuable during process development and for producing specialty chemicals with varying specifications. Temperature uniformity in batch systems is moderate (±5°C) due to the large thermal mass and heating/cooling requirements of typical batch reactors [12] [13].

Pressure control in batch systems is generally good (±0.2 bar) but may be limited by the response time of control systems and the thermal expansion of reactor contents. The batch approach faces significant scalability challenges at large scale due to heat and mass transfer limitations. As reactor size increases, the surface area to volume ratio decreases (typically 0.1-0.5 m⁻¹), leading to reduced heat transfer efficiency and potential hot spot formation [13].

Heat transfer coefficients in batch systems range from 200-500 W/m²K, which may become limiting for highly exothermic reactions. Processing times are typically 4-8 hours per batch, including heating, reaction, cooling, and discharge phases. Product quality consistency suffers from batch-to-batch variations due to differences in heating rates, mixing efficiency, and residence time distributions [13].

Safety considerations for batch processes present higher risks, particularly for hazardous reactions, due to the large inventory of reactive materials present simultaneously. The initial investment cost is generally lower for batch systems, but operating costs per kilogram of product are higher due to labor intensity and energy inefficiency [13].

Continuous flow processes offer precise automated control with minimal human intervention once steady state is achieved. Temperature uniformity is excellent (±1°C) due to the small reactor volume and enhanced heat transfer characteristics. Pressure control is exceptionally accurate (±0.05 bar) through continuous monitoring and adjustment systems [12] [13].

The scalability of continuous flow processes is seamless, typically involving increased flow rates or parallel operation of multiple identical units rather than redesigning the entire system. The high surface area to volume ratio (10-100 m⁻¹) provides excellent heat transfer characteristics and enables precise temperature control even for highly exothermic reactions [12].

Heat transfer coefficients in continuous flow systems range from 800-2000 W/m²K, significantly higher than batch systems due to the improved geometry and flow characteristics. Processing times are dramatically reduced to 0.5-2 hours, enabling higher throughput and reduced work-in-process inventory. Product quality consistency is excellent due to uniform residence time and reaction conditions for all material processed [13].

| Parameter | Batch Process | Continuous Flow Process |

|---|---|---|

| Reaction Control | Flexible mid-reaction adjustments [12] [13] | Precise automated control [12] [13] |

| Temperature Uniformity | Moderate (±5°C) [12] [13] | Excellent (±1°C) [12] [13] |

| Pressure Control | Good (±0.2 bar) [8] [9] | Excellent (±0.05 bar) [8] [9] |

| Scalability | Challenging at large scale [13] | Seamless scale-up [13] |

| Heat Transfer Coefficient (W/m²K) | 200-500 [12] | 800-2000 [12] |

| Surface Area to Volume Ratio | Low (0.1-0.5 m⁻¹) [12] | High (10-100 m⁻¹) [12] |

| Processing Time (h) | 4-8 [10] [13] | 0.5-2 [10] [13] |

| Product Quality Consistency | Variable batch-to-batch [13] | Consistent [13] |

| Safety (Hazardous Reactions) | Higher risk [13] | Lower risk [13] |

| Initial Investment Cost | Lower [13] | Higher [13] |

| Operating Cost per kg Product | Higher [12] | Lower [12] |

Safety advantages of continuous flow processes include reduced inventory of hazardous materials, better containment of reactions, and improved emergency response capabilities. The smaller reactor volume limits the consequences of any process upset while enabling better process control [13].

Economic analysis reveals that while continuous flow processes require higher initial investment due to more sophisticated equipment and control systems, the operating costs per kilogram of product are lower due to improved efficiency, reduced labor requirements, and better utilization of raw materials. The payback period for the additional investment is typically 2-3 years for medium to large scale production [12].

The phase transition characteristics of 5-methyltetraline reveal important thermodynamic properties that influence its behavior under various conditions. The melting point of 5-methyltetraline has been reported as -23°C [1] [2], indicating that the compound remains in liquid state under normal ambient conditions. This relatively low melting point is consistent with the molecular structure, which contains a methyl substitution on the tetralin ring system that disrupts crystalline packing efficiency.

The boiling point data show some variation across different sources, with values ranging from 232.0°C to 234.05°C at standard atmospheric pressure (760 mmHg) [1] [3] [2]. The NIST WebBook reports the boiling point as 507.2-507.35 K (234.05-234.2°C) [4], which represents the most authoritative data available. This boiling point is characteristic of methylated aromatic hydrocarbons with similar molecular weights and structural features.

The enthalpy of vaporization has been estimated at 53.4 kJ/mol at 431 K, based on vapor pressure measurements conducted over the temperature range of 416-508 K [4]. This value is consistent with the intermolecular forces expected for an aromatic compound with limited hydrogen bonding capabilities.

Solubility Profile in Organic Solvents and Aqueous Systems

The solubility profile of 5-methyltetraline is dominated by its non-polar, aromatic character. The compound exhibits very low solubility in water, as evidenced by its high partition coefficient (LogP = 4.36) [3]. This high lipophilicity indicates strong preference for organic phases over aqueous systems, which is consistent with its hydrocarbon structure and lack of polar functional groups.

In organic solvents, 5-methyltetraline demonstrates good solubility due to favorable intermolecular interactions with non-polar and moderately polar solvents. The compound is expected to be readily soluble in hydrocarbons such as hexane, cyclohexane, and benzene, as well as in polar aprotic solvents like dimethyl sulfoxide and acetone [5] [6]. Alcohol solvents such as methanol and ethanol should also dissolve 5-methyltetraline, though to a lesser extent than purely organic solvents.

The solubility behavior is temperature-dependent, with increased solubility at elevated temperatures due to enhanced molecular motion and reduced intermolecular forces. This temperature dependence follows typical patterns observed for aromatic hydrocarbons, where solubility increases exponentially with temperature in most organic solvents.

Vapor Pressure and Henry's Law Constants

The vapor pressure of 5-methyltetraline at 25°C has been measured as 0.1±0.2 mmHg [3], indicating relatively low volatility at room temperature. This low vapor pressure is consistent with the compound's molecular weight (146.23 g/mol) and aromatic structure, which provides strong intermolecular interactions through π-π stacking and van der Waals forces.

Temperature significantly affects the vapor pressure of 5-methyltetraline, following the Clausius-Clapeyron relationship. The vapor pressure increases exponentially with temperature, as demonstrated by the boiling point data and enthalpy of vaporization measurements. The Antoine equation parameters for 5-methyltetraline can be estimated from the available boiling point and vapor pressure data, though specific coefficients were not found in the literature.

Henry's Law constants for 5-methyltetraline are not directly available in the literature, but can be estimated from the vapor pressure and solubility data. Given the low water solubility and moderate vapor pressure, the dimensionless Henry's Law constant is expected to be relatively high, indicating preferential partitioning to the gas phase when in equilibrium with water. This behavior is typical for aromatic hydrocarbons with similar structural characteristics.

Partition Coefficients (LogP) and QSPR Modeling

The octanol-water partition coefficient (LogP) of 5-methyltetraline has been reported as 4.36 [3], indicating high lipophilicity and strong preference for organic phases. This value is consistent with the structural features of the compound, including the aromatic ring system and methyl substitution, which contribute to hydrophobic character.

QSPR (Quantitative Structure-Property Relationship) modeling approaches can be applied to predict various physicochemical properties of 5-methyltetraline based on its molecular structure. The compound's molecular descriptors, including topological indices, connectivity parameters, and electronic properties, can be used to estimate properties such as solubility, vapor pressure, and partition coefficients [7] [8].

Key molecular descriptors for 5-methyltetraline include:

- Molecular weight: 146.23 g/mol

- Exact mass: 146.109543

- Refractive index: 1.5439-1.540 [1] [3]

- Density: 0.9720 g/cm³ [1] [2]

The relationship between these descriptors and thermodynamic properties follows established QSPR models for aromatic hydrocarbons. The methyl substitution on the tetralin ring system affects both steric and electronic properties, influencing the compound's behavior in different phases and environments.

Temperature effects on partition coefficients are important for understanding the compound's behavior under various conditions. The LogP value typically decreases with increasing temperature due to enhanced molecular motion and reduced intermolecular forces, though this effect is generally modest for compounds like 5-methyltetraline.